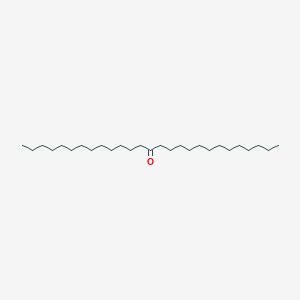

14-Heptacosanone

Description

Properties

IUPAC Name |

heptacosan-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMOZVQLARCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202554 | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-50-7 | |

| Record name | 14-Heptacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosan-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-HEPTACOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosan-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSAN-14-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 14-Heptacosanone?

An In-Depth Technical Guide to the Chemical Properties and Applications of 14-Heptacosanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 542-50-7), a C27 long-chain symmetrical aliphatic ketone, represents a class of lipophilic molecules with significant, yet underexplored, potential in chemical and biological research. Also known by synonyms such as Ditridecyl Ketone and Myristone, its structure consists of a central carbonyl group flanked by two tridecyl (C13) chains.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological relevance. While specific biological data on this compound is nascent, its structural similarity to endogenous lipids suggests plausible roles in metabolic regulation and as a platform for novel therapeutic development. This document synthesizes current knowledge to provide a foundational resource for researchers investigating this and other long-chain ketones.

Nomenclature and Physicochemical Properties

Correctly identifying and characterizing a molecule is the cornerstone of reproducible science. This compound is a saturated ketone with 27 carbon atoms, with the carbonyl group located at the 14th position.

| Property | Value | Source(s) |

| IUPAC Name | Heptacosan-14-one | [1] |

| Synonyms | Ditridecyl ketone, Myristone | [1][2] |

| CAS Number | 542-50-7 | [1][3] |

| Molecular Formula | C₂₇H₅₄O | [1][3] |

| Molecular Weight | 394.72 g/mol | [] |

| Appearance | White to cream or pale yellow crystalline powder | [5] |

| Melting Point | 76-78 °C | [6] |

| Boiling Point | 443.86 °C (rough estimate) | [6] |

| Density | 0.837 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and hot ethanol.[7][8] | |

| InChI Key | VCZMOZVQLARCOE-UHFFFAOYSA-N | [1] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of a long-chain aliphatic ketone.

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, indicative of the numerous methylene (CH₂) and methyl (CH₃) groups.

-

C=O Stretch: A strong, sharp absorption peak typically appearing around 1715 cm⁻¹ , which is highly characteristic of a saturated aliphatic ketone.[9] The absence of significant shifts from this value confirms the lack of conjugation or ring strain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides both the molecular weight and structural information through characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 394, corresponding to the molecular weight.

-

α-Cleavage: The most significant fragmentation occurs at the C-C bonds adjacent to the carbonyl group. For this compound, this symmetrical cleavage results in the formation of a stable acylium ion at m/z 211 (C₁₃H₂₇CO⁺) and the loss of a C₁₃H₂₇ radical. This is a key diagnostic peak confirming the carbonyl position.

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This will produce characteristic fragment ions of lower mass.

Caption: Key fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon spectrum provides a clear map of the carbon skeleton.

-

C=O: A characteristic downfield signal is expected around 210-212 ppm for the carbonyl carbon.

-

α-Carbons: The two equivalent CH₂ carbons adjacent to the carbonyl (C13 and C15) will appear around 42-43 ppm .

-

Alkyl Chain Carbons: A cluster of signals between approximately 14 ppm (terminal CH₃ groups) and 32 ppm (internal CH₂ groups) will be observed.

-

-

¹H NMR: The proton spectrum is relatively simple due to the molecule's symmetry.

-

α-Protons: A triplet at approximately 2.4 ppm (J ≈ 7.5 Hz) corresponding to the four protons on the carbons adjacent to the carbonyl.

-

Alkyl Chain Protons: A large, complex multiplet signal between 1.2-1.6 ppm for the bulk of the methylene protons.

-

Terminal Methyl Protons: A triplet at approximately 0.9 ppm (J ≈ 7.0 Hz) for the six protons of the two terminal methyl groups.

-

Chemical Reactivity and Stability

This compound exhibits reactivity typical of an aliphatic ketone, centered around the carbonyl group and the adjacent α-carbons.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Common reactions include:

-

α-Carbon Chemistry: The protons on the carbons alpha to the carbonyl are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations.

-

Stability: this compound is a stable, non-volatile solid at room temperature. It is not particularly sensitive to air or moisture but should be stored in a well-sealed container away from strong oxidizing and reducing agents.

-

Isomerization: Under certain catalytic conditions (e.g., using pyrrolidine and elemental sulfur), the carbonyl group can undergo "chain-walking" isomerization, migrating along the alkyl chain to form a thermodynamic mixture of ketone isomers.[12] This highlights the potential for post-synthetic modification of the molecular scaffold.

Synthesis and Analytical Methodologies

General Synthesis Protocol: Organocadmium Method

The synthesis of symmetrical ketones like this compound is classically achieved with high efficiency using organocadmium reagents, which are notably less reactive than their Grignard counterparts and tend not to add to the newly formed ketone.[5][13][14] The precursor, tridecanoyl chloride, is readily prepared from tridecanoic acid.

Causality: The choice of an organocadmium reagent is critical. A more reactive Grignard reagent would readily attack the ketone product, leading to the formation of a tertiary alcohol as a significant byproduct.[15] The milder nature of the Cd-C bond prevents this secondary reaction, ensuring a high yield of the desired ketone.

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings (1.1 eq) with anhydrous diethyl ether. Add a solution of 1-bromotridecane (1.0 eq) in anhydrous ether dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Formation of Organocadmium Reagent: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (0.5 eq) in anhydrous ether. Slowly add the Grignard reagent to the CdCl₂ slurry via cannula. A color change and precipitation may be observed. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of ditridecylcadmium.

-

Acylation: Cool the ditridecylcadmium reagent to 0 °C. Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous ether dropwise with vigorous stirring.

-

Workup and Purification: After the addition, allow the reaction to stir at room temperature overnight. Quench the reaction by carefully adding dilute sulfuric acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

Caption: Organocadmium-based synthesis of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of long-chain ketones in complex mixtures.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precise amount of the sample in a suitable volatile solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.

-

GC-MS Instrument Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: A non-polar capillary column, such as a Thermo Scientific TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[16]

-

Injector: Splitless mode, 280 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C, then ramp at 4 °C/min to 315 °C (hold 10 min). This program ensures the elution of high-boiling point compounds.[16][17]

-

MS System: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library). Key diagnostic ions are the molecular ion (m/z 394) and the α-cleavage fragment (m/z 211).

Biological Context and Potential Applications

While direct studies on this compound are limited, the broader class of long-chain aliphatic ketones is gaining attention in drug discovery and chemical biology.[18]

Potential as a Metabolic Modulator via PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that is a master regulator of lipid metabolism, particularly during fasting.[19] It is highly expressed in tissues with high fatty acid oxidation rates, such as the liver and heart.[20]

-

Mechanism of Action: Natural ligands for PPARα include long-chain fatty acids and their acyl-CoA derivatives.[21] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called PPREs (Peroxisome Proliferator Response Elements) in the promoter region of target genes. This initiates the transcription of genes involved in fatty acid uptake, activation, and β-oxidation.[20]

-

Hypothesis for this compound: Given its long, lipophilic alkyl chains, this compound is a plausible candidate ligand for the hydrophobic ligand-binding pocket of PPARα. Activation of PPARα by a small molecule can have profound effects on lipid homeostasis. Synthetic PPARα agonists (fibrates) are used clinically to treat dyslipidemia.[22] Investigating whether this compound or its derivatives can modulate PPARα activity could open new avenues for treating metabolic disorders.

Caption: Potential interaction of this compound with the PPARα pathway.

Other Potential Applications

-

Insect Control: Aliphatic ketones are components of insect pheromones and have demonstrated contact toxicity against certain pests, suggesting potential applications in agriculture as eco-friendly control agents.[6][23]

-

Oncology: The metabolic differences between cancer cells and normal cells (the Warburg effect) can be exploited. Some studies have shown that ketone bodies can inhibit cancer cell proliferation.[24] As a stable, long-chain ketone, this compound could serve as a scaffold for developing novel therapeutics that target cancer metabolism.

Conclusion

This compound is a well-defined chemical entity whose full potential remains to be unlocked. Its straightforward synthesis, clear spectroscopic signature, and predictable chemical reactivity make it an accessible tool for chemical research. The most compelling future direction lies in the systematic exploration of its biological activities, particularly as a potential modulator of metabolic pathways like PPARα. This guide provides the essential chemical foundation for researchers to confidently synthesize, identify, and utilize this compound in their advanced scientific and drug development endeavors.

References

-

Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. [Link]

-

Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. The Journal of Organic Chemistry, 50(3), 416-417. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]

-

designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (n.d.). The Use of Organocadmium Reagents for the Preparation of Ketones. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

-

Grabacka, M., Pierzchalska, M., Dean, M., & Reiss, K. (2016). Regulation of Ketone Body Metabolism and the Role of PPARα. International journal of molecular sciences, 17(12), 2093. [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 14, 2026, from [Link]

-

Hewitt, W. R., & Brown, E. M. (1986). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Toxicology and industrial health, 2(2), 207–220. [Link]

-

Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic letters, 19(13), 3612–3615. [Link]

-

Pill Bid. (n.d.). Solubility Table. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved January 14, 2026, from [Link]

-

Wotal, A. C., & Weix, D. J. (2012). Synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides. Organic letters, 14(5), 1363–1365. [Link]

-

Wotal, A. C., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC, 3307997. [Link]

-

Kwiecien, K., Kwiecinska, J., & Gier-Bialasik, S. (2020). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8889241. [Link]

-

Kwiecien, K., Kwiecinska, J., & Gier-Bialasik, S. (2020). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical methods in chemistry, 2020. [Link]

-

Yamamoto, S., & Ohtani, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 1-7. [Link]

-

Yamamoto, S., & Ohtani, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SCIRP. [Link]

-

Sun, J. D., & Dahl, A. R. (1998). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological sciences, 46(1), 165–171. [Link]

-

ResearchGate. (n.d.). Amounts and ratios of the two ketone pheromone components in each.... Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

D'Souza, K., Natesan, V., & P.S., M. (2021). Natural Compounds as PPAR Agonists: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(21), 6439. [Link]

-

Poff, A. M., Ari, C., Arnold, P., Seyfried, T. N., & D'Agostino, D. P. (2014). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. International journal of cancer, 135(7), 1711–1720. [Link]

-

Hostetler, H. A., Kier, A. B., & Schroeder, F. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). The Journal of lipid research, 47(6), 1293–1303. [Link]

-

Červenỳ, L., & Valenta, M. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Frontiers in bioengineering and biotechnology, 8, 593419. [Link]

-

Dunkelblum, E., Harel, M., Assael, F., Mori, K., & Mendel, Z. (2000). Pheromonal and kairomonal activities can be separated: synthesis and bioactivity studies of pine bast scale sex pheromones and their analogues. Chembiochem, 1(1), 56–66. [Link]

-

NIST. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Pawlak, M., Lefebvre, P., & Staels, B. (2014). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrinology and Metabolism Clinics of North America, 43(1), 1-20. [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved January 14, 2026, from [Link]

-

Daskalaki, M. G., Kefalas, P., & Gioxari, A. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(21), 6439. [Link]

-

Aponte, J. C., & Tarozo, R. (2018). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. Life, 8(4), 55. [Link]

-

ResearchGate. (n.d.). Comparison of solubility tests in acetone, chloroform, ethanol,.... Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Retrieved January 14, 2026, from [Link]

-

Wendlandt, A. E., & Stahl, S. S. (2020). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society, 142(35), 14811–14816. [Link]

Sources

- 1. This compound | C27H54O | CID 10955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pill.bid - Solubility Table [pill.bid]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. designer-drug.com [designer-drug.com]

- 14. [PDF] The use of organocadmium reagents for the preparation of ketones. | Semantic Scholar [semanticscholar.org]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 17. scirp.org [scirp.org]

- 18. Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Ketone Body Metabolism and the Role of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 24. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sourcing of 14-Heptacosanone from Botanical Matrices

Abstract: 14-Heptacosanone (C₂₇H₅₄O), a long-chain aliphatic ketone, is a naturally occurring compound found within the complex lipophilic matrices of various plants. While not as extensively studied as other phytochemical classes, interest in long-chain ketones is growing due to their potential biological activities. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the natural sourcing, putative biosynthesis, extraction, isolation, and analytical characterization of this compound from plant materials. It is designed to bridge foundational biochemical principles with practical, field-proven laboratory protocols.

Introduction: Understanding this compound

This compound, also known as ditridecyl ketone or myristone, is a saturated ketone with a 27-carbon backbone. Its high molecular weight and long aliphatic chains render it highly non-polar and soluble in organic solvents, a critical factor dictating the choice of extraction and purification methodologies.

Chemical Properties:

-

Molecular Formula: C₂₇H₅₄O

-

Molecular Weight: 394.73 g/mol

-

CAS Number: 542-50-7

-

Appearance: White to pale yellow crystalline powder.

While comprehensive pharmacological data is still emerging, related long-chain aliphatic ketones from medicinal plants have been investigated for a range of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects, making them a point of interest for novel compound discovery.[1][2]

Natural Occurrence in the Plant Kingdom

This compound is primarily found as a component of epicuticular wax, which serves as a protective barrier on the surface of plant leaves, stems, and fruits. Its presence is often in complex mixtures alongside other lipids, such as alkanes, fatty acids, and alcohols. The most prominently cited natural source is from the genus Styrax.

| Plant Species | Family | Plant Part | Reference |

| Styrax officinalis | Styracaceae | Whole Plant | PubChem[3] |

Note: The concentration of this compound can vary significantly based on the plant's geographical origin, age, time of harvest, and the specific environmental conditions.

The genus Styrax is well-documented for its production of bioactive compounds, including triterpenoids and lignans, from its resin and various plant parts.[4][5][6][7] The presence of this compound within this genus suggests it is part of a broader lipophilic defense and structural system.

Putative Biosynthetic Pathway in Plants

The biosynthesis of long-chain aliphatic ketones in plants is intrinsically linked to very-long-chain fatty acid (VLCFA) metabolism. While a specific pathway for this compound has not been definitively elucidated, a putative mechanism can be proposed based on the established alkane-forming pathway in cuticular wax biosynthesis.[3]

The proposed pathway involves three main stages:

-

Fatty Acid Synthesis & Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastid. These are then exported to the endoplasmic reticulum, where a Fatty Acid Elongation (FAE) complex sequentially adds two-carbon units from malonyl-CoA to create VLCFAs. To generate a C27 ketone, a C28 or C30 VLCFA precursor is likely required.

-

Reduction to Aldehyde: The VLCFA-CoA is reduced to a long-chain aldehyde.

-

Decarbonylation to Alkane & Subsequent Oxidation: The aldehyde undergoes decarbonylation to form an odd-chain alkane (e.g., heptacosane). A subsequent hydroxylation at a central carbon (C-14) followed by oxidation would yield the corresponding ketone, this compound.

This proposed pathway highlights the integration of primary fatty acid metabolism with specialized secondary metabolic pathways to produce the diverse chemical structures found in plant waxes.

Caption: Putative biosynthetic pathway of this compound from fatty acid precursors.

Extraction and Isolation Protocol

The extraction and isolation of a lipophilic, low-abundance compound like this compound requires a systematic approach designed to separate it from a complex mixture of other plant lipids. The following protocol is a robust, field-proven methodology.

Step 1: Sample Preparation

Rationale: Proper preparation is critical to maximize the efficiency of the extraction. Drying removes water, which can interfere with non-polar solvent penetration. Grinding increases the surface area of the plant material, allowing for more thorough contact with the solvent.

Methodology:

-

Collect the desired plant material (e.g., leaves, stems of Styrax officinalis).

-

Air-dry the material in a well-ventilated area away from direct sunlight for 7-14 days, or use a plant oven at a controlled temperature (40-45°C) until a constant weight is achieved.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark place until extraction.

Step 2: Soxhlet Extraction (Bulk Lipophilic Extraction)

Rationale: Soxhlet extraction is a continuous extraction method that is highly efficient for extracting non-polar compounds from a solid matrix. The use of a non-polar solvent like n-hexane is based on the "like dissolves like" principle, ensuring that lipophilic compounds such as waxes and long-chain ketones are selectively solubilized.

Methodology:

-

Accurately weigh approximately 50-100 g of the dried, powdered plant material.

-

Place the powder into a cellulose thimble and lightly plug the top with glass wool.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask to approximately two-thirds of its volume with n-hexane.

-

Assemble the Soxhlet apparatus (round-bottom flask, extractor, and condenser).

-

Heat the solvent using a heating mantle to maintain a continuous cycle of vaporization and condensation. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool completely.

-

Recover the crude extract from the round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield a waxy or oily crude residue.

Step 3: Column Chromatography (Purification)

Rationale: The crude extract is a complex mixture. Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By starting with a non-polar solvent and gradually increasing the polarity, compounds are eluted in order of increasing polarity, allowing for the isolation of this compound from more non-polar alkanes and more polar compounds.

Methodology:

-

Prepare the Column: Slurry-pack a glass chromatography column with silica gel (60-120 mesh) in n-hexane.

-

Load the Sample: Dissolve the crude extract in a minimal amount of n-hexane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

-

Elution: Begin eluting the column with 100% n-hexane (the mobile phase). This will elute the least polar compounds first (e.g., alkanes).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing concentrations (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane).

-

Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light (if applicable) or by staining with a potassium permanganate solution. Fractions containing spots with a similar retardation factor (Rf) to a this compound standard (if available) or fractions containing a major, well-separated spot should be combined.

-

Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.

Analytical Characterization and Workflow

Once a purified compound is obtained, its identity must be unequivocally confirmed using modern analytical techniques.

Caption: Overall workflow from plant material to confirmed identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the definitive technique for identifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" or mass spectrum.

Validation: The identity of this compound is confirmed by matching the experimental mass spectrum of the isolated peak with the reference spectrum in established databases, such as the NIST Mass Spectral Library. The retention time of the peak should also match that of a pure standard when analyzed under the same conditions.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Validation: For this compound, the key diagnostic absorption band is the strong C=O (carbonyl) stretch, which is expected to appear in the region of 1705-1725 cm⁻¹. The spectrum should also show strong C-H stretching absorptions around 2850-2960 cm⁻¹ characteristic of the long aliphatic chains.

Known and Potential Applications

While research specifically targeting this compound is limited, the broader class of long-chain ketones and plant-derived volatiles are known to possess interesting biological properties. Some related 2-ketones have been shown to act as signaling molecules that can stimulate plant growth.[8] Furthermore, crude extracts of plants containing these lipophilic compounds, such as Styrax officinalis, have demonstrated antioxidant and antimicrobial activities.[4] These findings suggest that this compound could be a valuable target for further investigation in agriculture, pharmacology, and nutraceuticals.

Conclusion

This compound represents a class of plant natural products that, while present in small quantities, can be effectively sourced and identified through a systematic application of phytochemical techniques. This guide outlines a comprehensive workflow, from understanding the compound's natural origins and biosynthesis to detailed protocols for its extraction, purification, and definitive characterization. By grounding these practical methods in solid scientific principles, researchers are well-equipped to explore the potential of this compound and other novel long-chain ketones from the vast chemical diversity of the plant kingdom.

References

-

Joubès, J., et al. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. Available at: [Link]

-

Prasad, C., et al. (2014). Long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 Years. World Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kumar, V., et al. (2014). long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years. ResearchGate. Available at: [Link]

-

Saleh, A. M., et al. (2022). Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications. MDPI. Available at: [Link]

-

Son, N. T., et al. (2023). Chemical Constituents and Their Biological Activities from Genus Styrax. PubMed Central. Available at: [Link]

-

Al-khateb, H., & Issa, A. (2018). Phytochemical Study of Stryax officinalis Lin Syria. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Pauletti, P. M., et al. (2006). The Styracaceae. SciELO. Available at: [Link]

-

Son, N. T., et al. (2022). Genus Styrax: A resource of bioactive compounds. ResearchGate. Available at: [Link]

-

Guo, L., et al. (2022). Synthesis of long-chain ketones and aldehydes. ResearchGate. Available at: [Link]

-

Espinoza, J., et al. (2023). The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa. PubMed Central. Available at: [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Constituents and Their Biological Activities from Genus Styrax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 14-Heptacosanone for Researchers and Drug Development Professionals

Abstract

14-Heptacosanone, a long-chain symmetrical ketone, has garnered interest within the scientific community for its presence in various natural sources and its potential, yet underexplored, biological activities. This technical guide provides an in-depth overview of the discovery, natural occurrence, and, most critically, a comprehensive, field-proven methodology for the isolation and purification of this compound. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering a robust framework for obtaining this compound in high purity for further investigation. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Identity of this compound

This compound, also known by synonyms such as Myristone or Ditridecyl Ketone, is a saturated ketone with the chemical formula C₂₇H₅₄O.[1][2] Its structure is characterized by a carbonyl group at the 14th carbon position of a 27-carbon aliphatic chain. This symmetrical nature imparts specific physical and chemical properties that are crucial considerations for its extraction and purification.

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₄O | [1] |

| Molecular Weight | 394.73 g/mol | [1] |

| CAS Number | 542-50-7 | [1][2] |

| Appearance | Waxy solid (predicted) | General knowledge |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform), insoluble in water | General knowledge |

Discovery and Natural Occurrence

While the specific historical account of the initial discovery of this compound is not extensively documented in readily available literature, it is recognized as a naturally occurring compound. Its presence has been reported in various plant species, often as a component of the plant's cuticular wax, which serves as a protective barrier. One of the noted natural sources of this compound is Styrax officinalis.[3] The investigation of such natural products is often driven by ethnobotanical leads or broad-spectrum screening for bioactive compounds.[4]

A Robust Protocol for the Isolation and Purification of this compound

The following protocol is a synthesized, best-practice approach for the isolation of this compound from a plant matrix, based on established phytochemical extraction and purification techniques.[4][5] The causality behind each step is explained to provide a deeper understanding of the process.

Stage 1: Extraction of Crude Lipophilic Fraction

The initial step aims to separate the lipophilic compounds, including this compound, from the polar components of the plant material. The choice of solvent is critical and is dictated by the non-polar nature of the target molecule.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark) to a constant weight and grind it into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered plant material using a Soxhlet apparatus with n-hexane or a similar non-polar solvent.

-

The rationale for using a Soxhlet extractor is its efficiency in repeatedly washing the sample with fresh, heated solvent, ensuring a high yield of the desired non-polar compounds.

-

-

Solvent Removal: Concentrate the resulting hexane extract in vacuo using a rotary evaporator at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds. This will yield a crude lipophilic extract.

Stage 2: Chromatographic Purification

The crude extract will contain a complex mixture of lipids, waxes, and other non-polar compounds. Column chromatography is the primary technique for separating this compound from these other constituents.

Protocol:

-

Column Preparation:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane. Silica gel is chosen for its ability to separate compounds based on polarity.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column. This dry-loading technique ensures a uniform starting band and improves separation resolution.

-

-

Elution Gradient:

-

Begin elution with 100% n-hexane (a non-polar mobile phase).

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate). This gradient elution strategy is crucial for separating compounds with small differences in polarity. This compound, being a ketone, is more polar than hydrocarbons but less polar than more functionalized compounds like alcohols and will therefore elute at a specific solvent polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

For TLC analysis, use silica gel plates and a mobile phase similar to the one used for the column. Visualize the spots using a suitable staining agent (e.g., potassium permanganate stain) or under UV light if the compounds are UV-active.

-

Combine the fractions that show a single, pure spot corresponding to the expected Rf value of this compound.

-

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

Once isolated, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.[6] It provides information on the retention time (a measure of purity) and the mass fragmentation pattern (for structural confirmation).

-

Expected GC Retention Time: The retention time will be specific to the column and conditions used but will be consistent for a pure sample.

-

Expected Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 394.7.[2] Key fragmentation patterns for long-chain ketones include McLafferty rearrangements and alpha-cleavage, which can help confirm the position of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

-

Expected IR Spectrum: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The spectrum will also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.[8][9]

-

¹H NMR: The spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

A triplet corresponding to the methyl (CH₃) groups at the ends of the chain would appear at approximately δ 0.8-0.9 ppm.

-

A large multiplet in the region of δ 1.2-1.6 ppm would correspond to the numerous methylene (CH₂) groups.

-

A triplet at approximately δ 2.4 ppm would be characteristic of the methylene groups adjacent to the carbonyl group (α-protons).

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 205-220 ppm.[10]

-

The carbons adjacent to the carbonyl group (α-carbons) would appear around δ 40-45 ppm.

-

The remaining methylene carbons would have signals in the range of δ 20-35 ppm.

-

The terminal methyl carbons would resonate at approximately δ 14 ppm.

-

Caption: Analytical workflow for the structural confirmation of this compound.

Potential Biological Activities and Future Directions

While the biological activity of this compound is not as extensively studied as other natural products, related long-chain fatty acids and their derivatives are known to be involved in a variety of physiological processes, including inflammation, nociception, and cell signaling.[11] The availability of pure this compound through the methods described in this guide will enable further investigation into its potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities.[12]

Conclusion

This technical guide provides a comprehensive and practical framework for the successful isolation and characterization of this compound from natural sources. By understanding the chemical principles behind each step of the extraction and purification process, researchers can confidently obtain this compound for further study. The analytical protocols outlined herein will ensure the unambiguous identification and confirmation of the molecular structure, laying the groundwork for exploring the full potential of this compound in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Notes. NIST WebBook. Retrieved from [Link]

-

eScholarship.org. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]

-

Li, H., et al. (2016). Extraction and Purification Process of the Active Ingredient Eurycomanone from Eurycoma longifolia Jack. Chinese Pharmaceutical Journal, 51(14), 1169-1175. Retrieved from [Link]

- Google Patents. (n.d.). US20050181074A1 - Process for extracting polar phytochemicals.

-

National Center for Biotechnology Information. (n.d.). 2-Heptacosanone. PubChem. Retrieved from [Link]

-

MDPI. (2023, December 14). Biological Activity of Hexaazaisowurtzitane Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Extraction and purification process of the active ingredient eurycomanone from Eurycoma longifolia Jack. Retrieved from [Link]

-

Itharat, A. (2025, August 6). Extraction and analysis of prebiotics from selected plants from southern Thailand. ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C27H54O | CID 10955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. escholarship.org [escholarship.org]

- 12. mdpi.com [mdpi.com]

14-Heptacosanone's role as an insect sex pheromone

An In-Depth Technical Guide: 14-Heptacosanone's Role as an Insect Sex Pheromone

Abstract

This compound is a long-chain saturated ketone that functions as a critical, non-volatile (contact) sex pheromone in several insect species, most notably Drosophila melanogaster. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, function, and analysis of this compound. It delves into the neurobiological mechanisms of pheromone detection in Drosophila, outlines detailed protocols for its extraction and analysis, describes behavioral bioassays to validate its function, and discusses its biosynthetic and chemical synthesis pathways. The document is structured to provide not just procedural steps but also the scientific rationale behind these methodologies, ensuring a deep, applicable understanding for professionals in chemical ecology and related fields.

Part 1: The Chemical Language of Insects: An Introduction to Cuticular Hydrocarbons

The epicuticle of an insect is coated with a complex, waxy layer primarily composed of cuticular hydrocarbons (CHCs).[1] Initially understood as a crucial barrier against desiccation and pathogens, this lipid layer is now recognized as a rich medium for chemical communication.[2][3] Unlike volatile pheromones that act over a distance, many CHCs function as contact pheromones, conveying a wealth of information upon direct physical interaction.[4][5]

These chemical signals can encode details about an individual's species, sex, age, reproductive status, and social standing.[6] this compound (C₂₇H₅₄O), a saturated ketone, is a prominent example of such a CHC.[][8] While present in the CHC profiles of various insects, its role as a potent aphrodisiac sex pheromone has been most extensively characterized in the fruit fly, Drosophila melanogaster.

Part 2: Mechanism of Action in Drosophila melanogaster

In Drosophila melanogaster, this compound is a female-specific pheromone that acts as a powerful aphrodisiac, directly stimulating male courtship behavior.[9][10] Its non-volatile nature means that the male must make physical contact with the female to detect the signal, a process primarily mediated by specialized chemosensory neurons on his forelegs.

The Gustatory Signaling Pathway

The perception of this compound initiates a well-defined neural cascade that culminates in the male's characteristic courtship ritual, which includes orientation, wing vibration (singing), licking, and copulation attempts.[11][12]

-

Detection: The male fly "taps" the female, bringing gustatory receptor neurons (GRNs) on his forelegs into contact with her cuticle. A specific subset of these neurons, identified by their expression of the ion channel protein ppk23, are the primary detectors of this compound.[13]

-

Signal Transduction: Activation of these ppk23+ neurons is both necessary and sufficient to trigger courtship. Experiments have shown that males lacking functional ppk23+ neurons do not court females, while artificial activation of these same neurons can induce males to court other males, even in the absence of the pheromone.[13]

-

Neural Processing: The signal from the leg GRNs is relayed up to the sub-esophageal ganglion (SOG) and then to higher brain centers, including a specialized pheromone-processing region of the lateral horn.[12] This integration of sensory information ultimately activates the motor programs for courtship behavior.

Part 3: Methodologies for Pheromone Characterization

The study of this compound relies on a workflow that integrates chemical extraction, analytical identification, and behavioral validation.

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for extracting CHCs from whole insects for subsequent analysis.

Causality: Hexane is the solvent of choice due to its high volatility, which allows for easy sample concentration, and its non-polar nature, which efficiently dissolves the lipid-based CHCs from the cuticle without extracting excessive amounts of polar internal lipids.

Methodology:

-

Sample Preparation: Anesthetize 5-10 insects (per replicate) by chilling on ice.

-

Extraction: Place the chilled insects into a 2 mL glass vial. Add 200 µL of hexane.

-

Incubation: Gently agitate the vial for 5 minutes at room temperature to ensure the solvent washes over the entire cuticle.

-

Solvent Transfer: Using a glass Pasteur pipette, carefully transfer the hexane extract to a clean 200 µL glass insert within a new autosampler vial, leaving the insects behind. This step is critical to avoid contamination with other bodily fluids.

-

Concentration (Optional): If concentrations are low, the solvent can be evaporated under a gentle stream of nitrogen gas and then reconstituted in a smaller volume (e.g., 50 µL) of hexane.

-

Storage: Seal the vial and store at -20°C until analysis to prevent degradation.

Protocol 2: Chemical Identification and Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying CHCs.[1][14] The gas chromatograph separates the complex mixture of CHCs based on their boiling points and interactions with the column, while the mass spectrometer fragments the eluted molecules, creating a unique "fingerprint" for identification.[15]

| Parameter | Typical Value/Setting | Rationale |

| Injection Mode | Splitless | Ensures that the entire sample volume is transferred to the column, maximizing sensitivity for trace pheromone components.[2] |

| Injector Temp. | 290 - 300°C | High temperature ensures rapid volatilization of long-chain hydrocarbons like this compound.[1][2] |

| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[1] |

| Column | DB-5 or equivalent (30m x 0.25mm x 0.25µm) | A non-polar column that separates compounds primarily by boiling point, ideal for hydrocarbon analysis.[1] |

| Oven Program | Initial 150°C, ramp 5°C/min to 320°C, hold 10-15 min | A gradual temperature ramp allows for clear separation of CHCs with different chain lengths and structures.[1] |

| MS Detector Temp. | 325°C | Prevents condensation of high-boiling-point compounds within the detector.[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

Methodology:

-

System Setup: Configure the GC-MS system according to the parameters in the table above.

-

Injection: Inject 1-2 µL of the hexane extract into the GC.

-

Data Acquisition: Run the temperature program and acquire mass spectra for the duration of the run.

-

Peak Identification: Identify the peak corresponding to this compound by its retention time (determined by running a pure synthetic standard) and by matching its mass spectrum against a reference library (e.g., NIST).

-

Quantification: Calculate the relative abundance of this compound by integrating the area of its corresponding peak and expressing it as a percentage of the total CHC peak area.[1]

Protocol 3: Behavioral Bioassays

A courtship assay is essential to confirm the biological activity of this compound. This protocol uses genetically engineered "pheromone-less" males and "perfumes" them with the synthetic compound to isolate its behavioral effect.[13][16]

Methodology:

-

Fly Preparation:

-

Tester Males: Use males with a mutation that prevents them from producing their own CHCs (e.g., desat1 mutants). Collect them upon eclosion and age them in isolation for 3-5 days.

-

Target Flies: Use receptive virgin females as positive controls and other males as targets for observing courtship.

-

-

Pheromone Application ("Perfumimg"):

-

Prepare a solution of synthetic this compound in hexane (e.g., 1 µg/µL).

-

Anesthetize a "donor" male (or use a small dummy fly) and apply 0.5 µL of the pheromone solution to its cuticle.

-

Prepare a control donor treated with 0.5 µL of pure hexane.

-

Allow the solvent to evaporate completely (1-2 minutes).

-

-

Courtship Observation:

-

Introduce a single tester male into a small observation chamber (e.g., a depression slide). Allow it to acclimate for 2 minutes.

-

Introduce the pheromone-perfumed or control-perfumed target fly.

-

Observe the pair for a set period (e.g., 10 minutes) and record the latency to initiate courtship and the total time the male spends performing courtship behaviors.

-

-

Data Analysis:

-

Calculate a Courtship Index (CI): (Time spent courting / Total observation time) x 100.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the CI of males exposed to this compound versus the hexane control. A significantly higher CI for the pheromone group validates its aphrodisiac effect.[17]

-

Part 4: Biosynthesis and Chemical Synthesis

Generalized Biosynthetic Pathway

The biosynthesis of long-chain ketones like this compound is intrinsically linked to fatty acid metabolism.[18] While the specific enzymes for every step in every species are not fully elucidated, a generalized pathway can be described.

-

Fatty Acid Synthesis (FAS): Acetyl-CoA and Malonyl-CoA are used to build saturated fatty acids, typically up to C16 (palmitic acid) or C18 (stearic acid).

-

Elongation: Specific enzymes called elongases add two-carbon units to the fatty acid chain to produce very-long-chain fatty acids (VLCFAs). To produce a C27 ketone, a C28 fatty acid precursor is likely required.

-

Conversion to Hydrocarbon: The VLCFA is converted to a long-chain alkane. This is often achieved via decarboxylation or the action of a P450 reductase, which removes the carboxyl group.

-

Oxidation: A specific hydroxylase or oxygenase enzyme introduces a keto group at a specific position on the carbon chain (position 14 in this case) to form this compound.

Chemical Synthesis Routes

The availability of pure, synthetic this compound is essential for definitive bioassays and for use as an analytical standard.[19] Several organic synthesis routes can produce long-chain symmetrical and unsymmetrical ketones. Common methods include:

-

Grignard Reactions: Coupling a Grignard reagent (e.g., tridecylmagnesium bromide) with an acid chloride or anhydride.[20]

-

Wittig Reactions: A widely used method for forming carbon-carbon double bonds which can then be reduced and further modified.[20]

-

Coupling Reactions: Modern organometallic cross-coupling reactions (e.g., Negishi coupling) can be employed to join long alkyl chains before a final oxidation step to form the ketone.[20][21]

These methods provide the high-purity compounds necessary for rigorous scientific investigation, free from the confounding variables present in natural extracts.[22]

Part 5: Broader Implications and Future Directions

The study of this compound provides critical insights into the evolution of chemical communication and its role in maintaining reproductive isolation between species.[23][24] Subtle changes in the CHC profile can lead to significant behavioral shifts, driving speciation.

While contact pheromones are not typically used in the same large-scale mating disruption strategies as volatile pheromones, understanding them can lead to novel pest management approaches.[5] For instance, developing compounds that block the ppk23 receptor could potentially inhibit mating in pest species that rely on similar contact pheromones.

Future research will likely focus on:

-

Identifying the specific oxygenase enzymes responsible for the final step in this compound biosynthesis.

-

Mapping the complete neural circuit from the ppk23+ neurons to the final motor output.

-

Screening for the presence and function of this compound in a wider range of insect species to understand its evolutionary conservation.

References

-

dos Santos, C. G., de Souza, G. K., & Zefa, E. (2014). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Acta Tropica, 138, 53-57. [Link]

-

Chromatography Today. (n.d.). GC-MS used to investigate cuticular hydrocarbons. [Link]

-

Bernier, U. R., Carlson, D. A., & Geden, C. J. (1998). Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax. Journal of the American Society for Mass Spectrometry, 9(4), 320-332. [Link]

-

Carlson, D. A., & Bernier, U. R. (1996). A simple method for analysis of insect cuticular hydrocarbons. Semantic Scholar. [Link]

-

Gogoi, J., Ningthoujam, K., Pathak, M., Meetei, N.T., & Sorokhaibam, M. (2025). Latest improvements in insect pheromonal research, method and protocols. Biotica Publications. [Link]

-

Mizumoto, N., & Imamura, T. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. ScienceOpen. [Link]

-

Lin, Y. J., Chen, P. Y., Chen, M. Y., & Lo, J. C. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Molecules, 29(5), 1109. [Link]

-

ResearchGate. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. [Link]

-

Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California. [Link]

-

Martin, S., & Tringali, S. (2022). Pheromone Detection by Raman Spectroscopy. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Synthesis of seven methyl-branched hydrocarbons as the pheromone candidates for female Korean apricot wasp, Eurytoma maslovskii. [Link]

-

Jurenka, R. A., & Blomquist, G. J. (1987). General method of synthesis for natural long-chain beta-diketones. Journal of Natural Products, 50(4), 646-649. [Link]

-

Wang, C., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7), 100961. [Link]

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Biotechnology and Bioengineering, 119(5), 1215-1225. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Marcillac, F., & Ferveur, J. F. (2004). A Drosophila male pheromone affects female sexual receptivity. Proceedings of the Royal Society B: Biological Sciences, 271(Suppl 5), S291-S293. [Link]

-

Wilson, E. O., & Bossert, W. H. (1963). Chemical communication among animals. Recent Progress in Hormone Research, 19, 673-716. [Link]

-

Khallaf, M. A., et al. (2021). Large-scale characterization of sex pheromone communication systems in Drosophila. Nature Communications, 12(1), 4146. [Link]

-

Antony, C., et al. (1985). Compared behavioral responses of male Drosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs. Journal of Chemical Ecology, 11, 1617-1629. [Link]

-

Wikipedia. (n.d.). Chemical communication in insects. [Link]

-

Khallaf, M. A., et al. (2020). Large-scale characterization of sex pheromone communication systems in Drosophila. bioRxiv. [Link]

-

Carazo, P., et al. (2024). The genetic basis of variation in Drosophila melanogaster mating behavior. bioRxiv. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Zhang, T. Y., et al. (2019). Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation. Frontiers in Physiology, 10, 1317. [Link]

-

Toda, H., Zhao, X., & Dickson, B. J. (2012). The Drosophila female aphrodisiac pheromone activates ppk23(+) sensory neurons to elicit male courtship behavior. Cell Reports, 1(6), 599-607. [Link]

-

Kaidanov, L. Z., et al. (1998). [Study of male mating behavior in some Drosophila melanogaster strains in experiments with fertilized females]. Genetika, 34(6), 796-802. [Link]

-

International Journal of Advanced Biochemistry Research. (2024). Unravelling the enigma of insect communication. [Link]

-

Nam, I., et al. (2022). Field Confirmation of (Z)-9-Heptacosene and (3Z,6Z,9Z)-Tricosatriene as Key Sex Pheromone Components of Korean Conogethes punctiferalis Guenée (Lepidoptera: Crambidae). Journal of Economic Entomology, 115(6), 1976-1986. [Link]

-

Morgan, E. D. (2009). Biosynthesis in Insects. ResearchGate. [Link]

-

El-Shafie, H. A. F. (2020). Pheromones and Chemical Communication in Insects. ResearchGate. [Link]

-

SLU Library. (2024). Sex Pheromone Mediates Resource Partitioning Between Drosophila melanogaster and D. suzukii. [Link]

-

Stanley, D. (2019). Prostaglandins and Other Eicosanoids in Insects: Biosynthesis and Biological Actions. Frontiers in Physiology, 10, 137. [Link]

-

Wikipedia. (n.d.). Sex pheromone. [Link]

-

Clowney, E. J., & Dickson, B. J. (2013). Courtship behavior in Drosophila melanogaster: towards a 'courtship connectome'. Current Opinion in Neurobiology, 23(1), 76-83. [Link]

-

Ben-Shaanan, S., et al. (2021). Failure to mate enhances investment in behaviors that may promote mating reward and impairs the ability to cope with stressors via a subpopulation of Neuropeptide F receptor neurons. PLOS Genetics, 17(2), e1009305. [Link]

-

Shamim, G., et al. (2014). Biochemistry and biosynthesis of insect pigments. Journal of Asia-Pacific Entomology, 17(3), 431-441. [Link]

-

Boadle, R. A., & Bown, D. H. (1998). Biosynthesis of Pteridines in Insects: A Review. Insect Biochemistry and Molecular Biology, 28(5-6), 319-335. [Link]

-

Schulz, S., et al. (1997). Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). Proceedings of the National Academy of Sciences, 94(18), 9701-9706. [Link]

Sources

- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 5. Sex pheromone - Wikipedia [en.wikipedia.org]

- 6. chromatographytoday.com [chromatographytoday.com]

- 8. This compound | C27H54O | CID 10955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The genetic basis of variation in Drosophila melanogaster mating behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Study of male mating behavior in some Drosophila melanogaster strains in experiments with fertilized females] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Courtship behavior in Drosophila melanogaster: towards a ‘courtship connectome’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Drosophila female aphrodisiac pheromone activates ppk23(+) sensory neurons to elicit male courtship behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple method for analysis of insect cuticular hydrocarbons | Semantic Scholar [semanticscholar.org]

- 16. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ento.psu.edu [ento.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

A Technical Guide to the Biological Activity of Long-Chain Symmetrical Ketones: Mechanisms, Methodologies, and Therapeutic Potential

Abstract Long-chain ketones (LCKs) are aliphatic lipids characterized by a carbonyl group within a lengthy carbon chain, found naturally in sources like plant waxes.[1] The specific placement of this carbonyl group dictates their classification as symmetrical or asymmetrical, a structural variance that appears to significantly influence their interaction with biological targets.[1] This technical guide provides an in-depth exploration of long-chain symmetrical ketones (LCSKs), focusing on their known and potential biological activities, underlying mechanisms of action, and the robust experimental methodologies required for their evaluation. We synthesize current research to offer a comprehensive resource for researchers, scientists, and drug development professionals, highlighting the therapeutic potential of LCSKs in neurology, oncology, and infectious diseases, and outlining future directions for this nascent but promising field of study.

Section 1: Introduction to Long-Chain Symmetrical Ketones (LCSKs)

Chemical Definition and Structure

Long-chain ketones are aliphatic compounds defined by a carbonyl functional group positioned along a carbon chain of significant length.[1] Symmetrical ketones are a subclass where the carbonyl group is located centrally, flanked by two alkyl chains of equal length. A prime natural example is hentriacontan-16-one, also known as palmitone, a 31-carbon symmetrical ketone.[1] This symmetrical arrangement distinguishes them from their asymmetrical counterparts, such as 2-nonadecanone, where the carbonyl group is off-center.[1] This structural distinction is paramount, as it influences the molecule's physicochemical properties and subsequent biological interactions.

Natural Occurrence and Synthesis

LCSKs like palmitone are predominantly found as components of plant cuticular waxes.[1] Their presence in nature hints at diverse biological roles, which are now being explored for pharmacological applications.[1][2] The synthesis of LCKs for research purposes can be achieved through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, and the hydration of alkynes.[3] More advanced strategies involve transition metal-catalyzed C-C bond cleavage, which allows for the multi-carbon homologation of aryl ketones into long-chain structures.[4][5]

Characterization

Unambiguous structural characterization is critical. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a cornerstone technique for analyzing LCKs.[2] The resulting mass spectra provide characteristic fragmentation patterns that reveal the carbonyl group's position. Key fragmentation pathways include:

-

α-Cleavage: The bond adjacent to the carbonyl group breaks, forming a stable acylium ion. The mass-to-charge ratio (m/z) of this ion is indicative of the alkyl chain length on one side of the ketone.[2]

-

McLafferty Rearrangement: In ketones with sufficiently long alkyl chains, a γ-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.[2]

Section 2: Known and Potential Biological Activities

While the study of LCSKs is an emerging field, preliminary research and analogies drawn from related lipid compounds point toward significant therapeutic potential.

Neuroactive Properties

Research into palmitone (hentriacontan-16-one) has revealed potential therapeutic applications in neurology.[1] Studies have indicated its promise as an anticonvulsant and have demonstrated anxiolytic-like effects in animal models.[1]

-

Postulated Mechanism: The proposed mechanism for these neuroactive effects involves the modulation of neurotransmitter systems.[1] However, the precise molecular targets remain a subject for further investigation. The unique properties of ketone metabolism may make them a more efficient cerebral fuel source under certain neuropathologic conditions, potentially protecting against glutamate-mediated apoptosis and enhancing GABA-mediated inhibition.[6]

Antimicrobial and Antifungal Activity

While direct studies on LCSKs are limited, research on related long-chain ketones and alcohols provides a strong basis for their potential as antimicrobial agents. The efficacy of these compounds is often linked to their carbon chain length.[7][8] For instance, studies on long-chain 3,4-epoxy-2-alkanones showed that antimicrobial and antifungal activity is dependent on the carbon chain length, with C12 and C13 homologues showing potent inhibition of Trichophyton mentagrophytes.[9]

-

Proposed Mechanism: The antimicrobial activity of long-chain aliphatic compounds is frequently attributed to their lipophilic nature.[7] The long carbon chain facilitates interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[7]

Anticancer and Cytotoxic Potential

The cytotoxic potential of LCSKs against cancer cell lines is a promising and emerging area of research.[1][7] This interest is bolstered by extensive studies on the broader class of ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), which have been shown to inhibit the proliferation of various cancer cells and enhance the efficacy of anti-cancer agents.[7][10][11]

-

Potential Mechanisms of Action: Drawing from research on ketone bodies, LCSKs may exert anticancer effects through several pathways:

-

Metabolic Reprogramming: Cancer cells often exhibit abnormal glucose-dependent metabolism (the Warburg effect). Ketones may inhibit glycolysis, reducing the primary energy source for these cells.[11]

-

Histone Deacetylase (HDAC) Inhibition: Ketone bodies like β-hydroxybutyrate can act as endogenous HDAC inhibitors, potentially altering the expression of oncogenes and tumor suppressor genes.[11][12]

-